ethyl 2-(2-(benzo[d]oxazol-2-ylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-(benzo[d]oxazol-2-ylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a cycloheptathiophene-based compound featuring:
- Core structure: A 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene scaffold, a seven-membered ring fused with a thiophene moiety.
- Substituents:
- An ethyl carboxylate group at position 2.
- A 2-(benzo[d]oxazol-2-ylthio)acetamido group at position 2, comprising a sulfur-linked benzoxazole moiety.
The benzo[d]oxazole group introduces aromaticity and electron-withdrawing properties, which may influence reactivity and intermolecular interactions.
Properties
IUPAC Name |
ethyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-2-26-20(25)18-13-8-4-3-5-11-16(13)29-19(18)23-17(24)12-28-21-22-14-9-6-7-10-15(14)27-21/h6-7,9-10H,2-5,8,11-12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHGGJPAZCXVDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzoxazole derivatives, which this compound is a part of, have been found to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, and anti-inflammatory effects. These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Benzoxazole derivatives have been found to interact with biological receptors due to their structural similarity to the nucleic bases adenine and guanine. This allows them to easily interact with biological receptors, potentially influencing a variety of biochemical processes.
Comparison with Similar Compounds
A. Substituent Effects
Benzoxazole vs. Benzoyl-substituted analogs (e.g., Compound 21 ) exhibit strong electron-withdrawing effects, which may stabilize the amide linkage and influence binding to biological targets.
Electronic Modulation :
- Methoxy (CAS 397290-59-4 ) and nitro (CAS 331819-60-4 ) groups alter electron density, affecting solubility and reactivity. The nitro group’s electron-withdrawing nature contrasts with the methoxy group’s electron-donating properties.
Q & A
Q. What are the optimal synthesis conditions for this compound, and how do solvent choices impact yield and purity?
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural integrity, particularly for distinguishing thiophene and benzo[d]oxazole moieties . High-resolution mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection monitors purity (>98% threshold for biological assays) . Infrared (IR) spectroscopy can confirm functional groups like ester carbonyls (≈1700 cm⁻¹) and amide N–H stretches (≈3300 cm⁻¹) .
Q. What preliminary biological screening strategies are recommended for this compound?
- Methodological Answer : Initial screening should focus on target-agnostic assays such as cytotoxicity (e.g., MTT assay) and antimicrobial activity (e.g., broth microdilution). Structurally related compounds exhibit antitumor and anti-inflammatory properties, suggesting prioritized testing against cancer cell lines (e.g., HeLa, MCF-7) and inflammatory markers (e.g., COX-2 inhibition) . Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical for establishing potency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer : SAR studies should systematically modify functional groups:
- Benzo[d]oxazole moiety : Replace sulfur with selenium to assess redox activity changes.
- Cyclohepta[b]thiophene core : Introduce substituents (e.g., halogens, methyl groups) to evaluate steric and electronic effects on target binding .
- Ethyl ester group : Hydrolyze to the carboxylic acid to study solubility-bioactivity trade-offs .
Computational tools (e.g., molecular docking with AutoDock Vina) can predict binding affinities to targets like kinase enzymes or DNA gyrase .
Q. What strategies resolve contradictions in biological data between structurally similar analogs?
- Methodological Answer : Contradictions often arise from assay variability or subtle structural differences. For example:
- Solubility discrepancies : Use dynamic light scattering (DLS) to confirm aggregation states in buffer solutions .
- Target selectivity : Perform competitive binding assays with radiolabeled ligands to validate specificity .
Cross-validate findings using orthogonal assays (e.g., SPR for binding kinetics alongside cell-based assays) .
Q. How can synthetic impurities be identified and mitigated during scale-up?
- Methodological Answer : Common impurities include unreacted starting materials and oxidation byproducts. Strategies:
- Process Analytical Technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress .
- Design of Experiments (DoE) : Optimize parameters like catalyst loading (e.g., 0.5–2.0 mol%) and stirring rates using response surface methodology .
- Purification : Employ preparative HPLC with C18 columns for challenging separations .
Data-Driven Comparative Analysis
Methodological Challenges and Solutions
- Challenge : Low yields in cyclization steps due to steric hindrance.
Solution : Introduce microwave-assisted synthesis (100°C, 30 min) to enhance reaction efficiency . - Challenge : Ambiguous NMR signals from overlapping protons.
Solution : Use 2D NMR (COSY, HSQC) to resolve complex coupling patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
